molecular formula C18H20N2O6 B2687655 diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1316761-36-0

diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2687655
CAS No.: 1316761-36-0
M. Wt: 360.366
InChI Key: LDJBPCLIDKSDMN-UHFFFAOYSA-N
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Description

Diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 3-methoxyphenyl group and two ester groups at the 3 and 5 positions. It is of interest in various fields of chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as diethyl malonate, under acidic or basic conditions.

    Introduction of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring is reacted with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid groups at the 3 and 5 positions of the pyrazole ring with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields, as well as the use of more efficient catalysts and solvents to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, resulting in the formation of a hydroxyphenyl derivative.

    Reduction: The carbonyl group adjacent to the pyrazole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products:

    Oxidation: Hydroxyphenyl derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

Diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which are of interest for their potential biological activities.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly for its anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and pain management.

    Industry: It is used in the synthesis of specialty chemicals and as a building block for the production of advanced materials.

Mechanism of Action

The mechanism of action of diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the inflammatory response. The compound may interact with molecular targets such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, its structural features allow it to interact with various biological pathways, potentially modulating the activity of other enzymes and receptors involved in pain and inflammation.

Comparison with Similar Compounds

    Diethyl 1-(2-phenyl-2-oxoethyl)-1H-pyrazole-3,5-dicarboxylate: Lacks the methoxy group on the phenyl ring, which may result in different biological activities and reactivity.

    Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate: Similar structure but with the methoxy group at the 4-position of the phenyl ring, which can influence its chemical and biological properties.

    Diethyl 1-[2-(3-hydroxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate: Contains a hydroxy group instead of a methoxy group, which can significantly alter its reactivity and interactions with biological targets.

Uniqueness: Diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-4-25-17(22)14-10-15(18(23)26-5-2)20(19-14)11-16(21)12-7-6-8-13(9-12)24-3/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJBPCLIDKSDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC(=CC=C2)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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